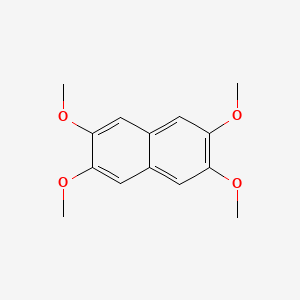

2,3,6,7-Tetramethoxynaphthalene

説明

2,3,6,7-Tetramethoxynaphthalene is a chemical compound with the molecular formula C14H16O4 . It has a molecular weight of 248.27 g/mol .

Molecular Structure Analysis

The molecular structure of 2,3,6,7-Tetramethoxynaphthalene consists of a naphthalene core with four methoxy groups attached at the 2, 3, 6, and 7 positions . The InChI string for this compound is InChI=1S/C14H16O4/c1-15-11-5-9-7-13 (17-3)14 (18-4)8-10 (9)6-12 (11)16-2/h5-8H,1-4H3 .Physical And Chemical Properties Analysis

2,3,6,7-Tetramethoxynaphthalene has a density of 1.1±0.1 g/cm³ . Its boiling point is 361.1±37.0 °C at 760 mmHg . The compound has a molar refractivity of 70.8±0.3 cm³ . It has 4 hydrogen bond acceptors and 4 freely rotating bonds . The compound’s polar surface area is 37 Ų .科学的研究の応用

Synthesis and Chemical Properties

Synthesis from Anhydrides and Hydrocarbons : Dozen and Hatta (1975) described the preparation of 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene. They studied the configurations of intermediates and confirmed them using MNR spectral data of tetramethyltetralines (Dozen & Hatta, 1975).

Efficient Synthesis Methods : Wang et al. (2010) reported an improved synthesis method for 2-formyl-1,4,5,8-Tetramethoxynaphthalene with higher yield, simpler workup, and environmentally friendly reagents (Wang et al., 2010).

Core-tetrasubstituted Naphthalene Diimides : Röger and Würthner (2007) synthesized 2,3,6,7-tetrabromonaphthalene dianhydride and investigated its condensation with various nucleophiles, exploring its optical and electrochemical properties (Röger & Würthner, 2007).

Analytical and Pharmaceutical Applications

HPLC-Fluorescence Analysis : Cavrini et al. (1993) utilized 2-Bromoacetyl-6-methoxynaphthalene for high-performance liquid chromatographic analysis of bile acids, demonstrating its application in pharmaceuticals and bile analysis (Cavrini et al., 1993).

Potential in Cancer Treatment : Saji et al. (2021) explored the spectroscopic properties of 2-bromo-6-methoxynaphthalene and suggested its potential as an anti-cancer drug through molecular docking studies, highlighting its drug-like properties and low toxicity (Saji et al., 2021).

特性

IUPAC Name |

2,3,6,7-tetramethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-15-11-5-9-7-13(17-3)14(18-4)8-10(9)6-12(11)16-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRMNWAPYJYUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633037 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,7-Tetramethoxynaphthalene | |

CAS RN |

33033-33-9 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the crystal structure of tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate) contribute to its semiconducting properties?

A1: The crystal structure of tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate) reveals key features contributing to its semiconducting behavior []. The 2,3,6,7-Tetramethoxynaphthalene molecules, which are planar, form triads that stack along the "a" axis. These stacks are characterized by an average interplanar distance of 3.27 Å within a triad and 3.362 Å between triads. This close packing, facilitated by a 35° rotation of the centrally symmetric 2,3,6,7-Tetramethoxynaphthalene molecule around the stacking direction, allows for short CH...O contacts within the triad. This arrangement creates pathways for charge transport, contributing to the material's semiconducting properties. Additionally, the presence of hexafluoroarsenate anions within the structure influences the electronic environment, further contributing to its semiconducting behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)

![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)